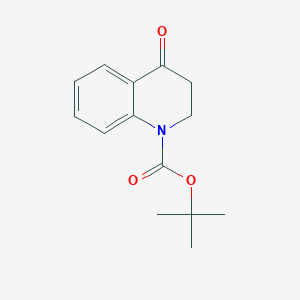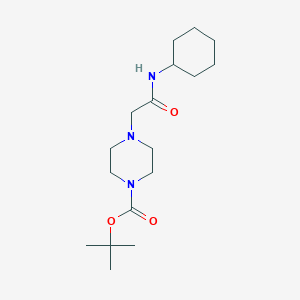
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester, also known as CCT137690, is a small molecule inhibitor that has shown potential in cancer research. This compound has been extensively studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CCT137690.
Mécanisme D'action
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester targets the protein kinase PAK4, which is involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting PAK4, 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester induces apoptosis in cancer cells and inhibits their proliferation.
Biochemical and Physiological Effects:
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-7, which are enzymes involved in programmed cell death. In addition, 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits the phosphorylation of various proteins involved in cell proliferation and survival, including AKT and ERK.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester in lab experiments is its specificity for PAK4, which reduces the likelihood of off-target effects. However, one limitation of 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
For research on 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester include exploring its potential in combination therapy with other cancer drugs, investigating its effects on cancer stem cells, and improving its pharmacokinetic properties to increase its effectiveness in vivo.
Conclusion:
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a promising small molecule inhibitor that has shown potential in cancer research. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and potential in cancer treatment.
Méthodes De Synthèse
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester is a synthetic compound that can be prepared using various methods. One of the most commonly used methods involves the reaction of 4-cyclohexylcarbonyl chloride with piperazine-1-carboxylic acid tert-butyl ester in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester.
Applications De Recherche Scientifique
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester has been extensively studied for its potential in cancer research. In vitro studies have shown that 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester inhibits tumor growth and prolongs survival in mouse models of cancer.
Propriétés
Numéro CAS |
177971-60-7 |
|---|---|
Nom du produit |
4-Cyclohexylcarbamoylmethyl-piperazine-1-carboxylic acid tert-butyl ester |
Formule moléculaire |
C17H31N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H31N3O3/c1-17(2,3)23-16(22)20-11-9-19(10-12-20)13-15(21)18-14-7-5-4-6-8-14/h14H,4-13H2,1-3H3,(H,18,21) |
Clé InChI |
DJZDLYMUXBNSOW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Synonymes |
4-CYCLOHEXYLCARBAMOYLMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



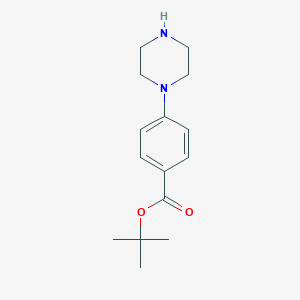
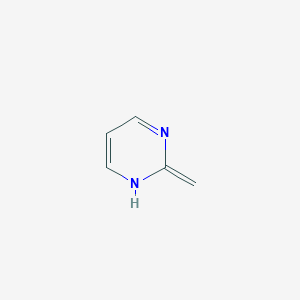
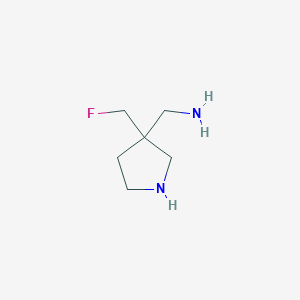
![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

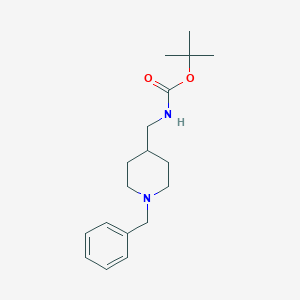
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)


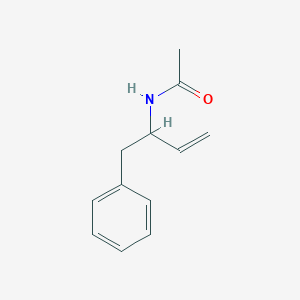
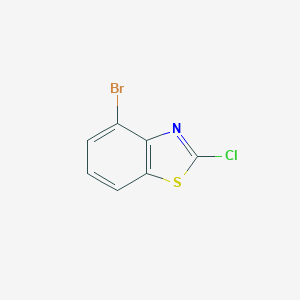
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
